AR-R 17779 clorhidrato

Descripción general

Descripción

El hidrocloruro de AR-R 17779 es un potente y selectivo agonista completo del subtipo alfa7 de los receptores neuronales nicotínicos de acetilcolina. Es conocido por su capacidad de mejorar las funciones cognitivas, como el aprendizaje y la memoria, en estudios con animales. El compuesto también ha mostrado aplicaciones terapéuticas potenciales en el tratamiento de afecciones como la artritis y la ansiedad .

Aplicaciones Científicas De Investigación

El hidrocloruro de AR-R 17779 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar el comportamiento de los receptores nicotínicos de acetilcolina.

Biología: Se investiga por sus efectos en las funciones cognitivas y la mejora de la memoria en modelos animales.

Medicina: Se explora como un posible agente terapéutico para afecciones como la artritis, la ansiedad y los trastornos cognitivos.

Industria: Se utiliza en el desarrollo de nuevos fármacos que se dirigen a los receptores nicotínicos de acetilcolina .

Mecanismo De Acción

El hidrocloruro de AR-R 17779 ejerce sus efectos uniéndose selectivamente al subtipo alfa7 de los receptores nicotínicos de acetilcolina. Esta unión activa los receptores, lo que lleva a la modulación de la liberación de neurotransmisores y la mejora de la plasticidad sináptica. Los efectos del compuesto en las funciones cognitivas se atribuyen a su capacidad de mejorar la señalización colinérgica en el cerebro .

Compuestos similares:

Dihidrocloruro de GTS-21: Otro agonista del receptor nicotínico de acetilcolina alfa7 con propiedades similares de mejora cognitiva.

Hidrato de PNU-282987: Un agonista selectivo para los receptores nicotínicos de acetilcolina alfa7, utilizado en la investigación por sus efectos neuroprotectores.

Dihidrocloruro de AZD6765: Conocido por sus rápidos efectos antidepresivos a través de la modulación de los receptores nicotínicos de acetilcolina .

Unicidad: El hidrocloruro de AR-R 17779 es único debido a su alta selectividad y potencia para el subtipo alfa7 de los receptores nicotínicos de acetilcolina. Esta selectividad lo convierte en una herramienta valiosa para estudiar las funciones específicas de estos receptores en varios procesos fisiológicos y patológicos .

Análisis Bioquímico

Biochemical Properties

Ar-r 17779 hydrochloride is a selective full agonist of the nicotinic acetylcholine receptor (nAChR), demonstrating Ki values of 92 nM for the α7 subtype and 16,000 nM for the α4β2 subtype . It shows excitatory central effects in vivo .

Cellular Effects

Ar-r 17779 hydrochloride can improve learning and memory in rats . It also has anxiolytic activity and can reduce inflammation by activating anti-inflammatory cholinergic (vagal) pathways .

Molecular Mechanism

Ar-r 17779 hydrochloride acts as a potent and selective full agonist for the α7 subtype of neural nicotinic acetylcholine receptors . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is potent and shows excitatory central effects in vivo .

Dosage Effects in Animal Models

Ar-r 17779 hydrochloride exhibits cognition-improving efficacy in rats (1-20 mg/kg s.c) and mice (1-20 mg/kg i.p.) in vivo .

Transport and Distribution

It is known that the compound is blood-brain barrier permeable .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del hidrocloruro de AR-R 17779 implica la formación de una estructura espirocíclica. Los pasos clave incluyen la ciclación de una amina bicíclica con un derivado de oxazolidinona. Las condiciones de reacción normalmente implican el uso de disolventes orgánicos y catalizadores para facilitar el proceso de ciclación .

Métodos de producción industrial: La producción industrial del hidrocloruro de AR-R 17779 sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto se purifica luego utilizando técnicas como la cristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: El hidrocloruro de AR-R 17779 principalmente se somete a reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de oxidación y reducción en condiciones específicas .

Reactivos y condiciones comunes:

Reacciones de sustitución: Normalmente implican nucleófilos como haluros o aminas.

Reacciones de oxidación: A menudo usan agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reacciones de reducción: Comúnmente emplean agentes reductores como hidruro de aluminio y litio o borohidruro de sodio

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados sustituidos del hidrocloruro de AR-R 17779 .

Comparación Con Compuestos Similares

GTS-21 Dihydrochloride: Another alpha7 nicotinic acetylcholine receptor agonist with similar cognitive-enhancing properties.

PNU-282987 Hydrate: A selective agonist for alpha7 nicotinic acetylcholine receptors, used in research for its neuroprotective effects.

AZD6765 Dihydrochloride: Known for its rapid antidepressant effects through modulation of nicotinic acetylcholine receptors .

Uniqueness: AR-R 17779 hydrochloride is unique due to its high selectivity and potency for the alpha7 subtype of nicotinic acetylcholine receptors. This selectivity makes it a valuable tool for studying the specific roles of these receptors in various physiological and pathological processes .

Propiedades

IUPAC Name |

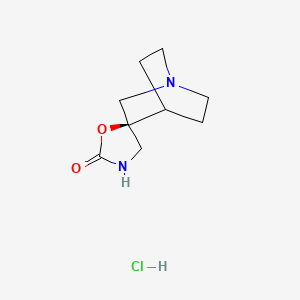

(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2.ClH/c12-8-10-5-9(13-8)6-11-3-1-7(9)2-4-11;/h7H,1-6H2,(H,10,12);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLBLUBBDSJBIU-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C3(C2)CNC(=O)O3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@]3(C2)CNC(=O)O3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178419-42-6 | |

| Record name | 178419-42-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.